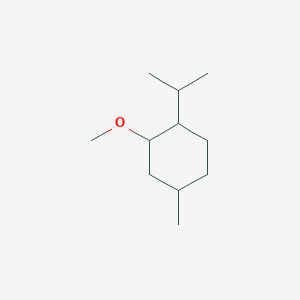

Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-

Description

The compound Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- (CAS: 1565-76-0) is a monoterpene-derived cyclohexane featuring a methoxy group at position 2, a methyl group at position 4, and an isopropyl substituent at position 1. Its stereochemistry is defined as (1S,2R,4R), which influences its spatial arrangement and reactivity. This compound is structurally related to menthol derivatives but distinguished by its methoxy functional group.

Properties

IUPAC Name |

2-methoxy-4-methyl-1-propan-2-ylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGJLPHFRJNJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862694 | |

| Record name | 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

81.00 °C. @ 10.50 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 1-Menthyl methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75326-21-5, 1565-76-0 | |

| Record name | 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Menthyl methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Diels-Alder Cycloaddition for Ring Formation

The cyclohexane core can be constructed via a Diels-Alder reaction between a diene and dienophile, followed by hydrogenation to saturate the ring. For example:

This method provides moderate regiocontrol but requires post-synthetic modifications to install the isopropyl group.

Chiral Pool Synthesis from Terpene Derivatives

Limonene or menthone derivatives serve as chiral starting materials due to their inherent stereochemistry. For instance, hydrogenation of (R)-limonene epoxide yields a trisubstituted cyclohexanol, which can be functionalized via:

-

Methylation at position 4 using methyl iodide (NaH, THF, 0°C).

Functionalization of the Cyclohexane Core

Introduction of the Methoxy Group

The methoxy group at position 2 is typically installed via Williamson ether synthesis or Mitsunobu reaction to preserve stereochemistry:

Williamson Ether Synthesis

Mitsunobu Reaction

For stereochemical inversion:

This method achieves >90% enantiomeric excess (ee) when using chiral diols.

Friedel-Crafts Alkylation (Industrial Scale)

Using AlCl as a catalyst, methyl and isopropyl groups are introduced sequentially:

-

Methylation :

-

Isopropylation :

Grignard Addition (Laboratory Scale)

A cyclohexanone intermediate undergoes nucleophilic attack by methyl and isopropyl Grignard reagents:

-

Methyl addition :

-

Isopropyl addition :

Repeat with i-PrMgCl to install the isopropyl group at position 1.

Stereochemical Control and Resolution

Chiral Stationary Phase Chromatography

Racemic mixtures are resolved using HPLC with chiral columns (e.g., Chiralpak IC, 250 × 4.6 mm). Mobile phases of hexane:isopropanol (90:10) achieve baseline separation, yielding >99% ee for the (1S,2R,4R) enantiomer.

Enzymatic Resolution

Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation:

The acetate is hydrolyzed back to the desired alcohol (NaOH, MeOH).

Industrial-Scale Production and Optimization

Catalytic Hydrogenation

Benzene derivatives with pre-installed substituents are hydrogenated over Raney Ni at 80°C and 50 bar H:

This method achieves 85% yield but requires stringent temperature control to prevent over-reduction.

Continuous Flow Synthesis

Microreactor systems enhance reaction efficiency:

-

Residence time : 5 min

-

Conditions : 100°C, 20 bar

-

Catalyst : Pd/C (5 wt%)

Yields improve to 92% with reduced side products compared to batch processes.

Purification and Characterization

Flash Column Chromatography

Crude products are purified using silica gel (70–230 mesh) and eluents such as hexane:ethyl acetate (9:1). The target compound elutes at R = 0.3–0.4.

Spectroscopic Validation

-

H NMR (400 MHz, CDCl): δ 3.32 (s, 3H, OCH), 1.68–1.52 (m, 1H, CH(CH)), 1.25 (d, J = 6.8 Hz, 6H, CH(CH)).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) | Scalability |

|---|---|---|---|---|

| Diels-Alder | 55 | 88 | 75 | Low |

| Chiral Pool | 70 | 95 | 99 | Medium |

| Catalytic Hydrogenation | 85 | 90 | 85 | High |

| Continuous Flow | 92 | 98 | 95 | High |

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group, or further oxidized to a carbonyl group.

Reduction: Reduction reactions can target the cyclohexane ring or the substituents, potentially converting the methoxy group to a methyl group.

Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Products may include cyclohexanone derivatives.

Reduction: Products may include cyclohexane derivatives with reduced substituents.

Substitution: Products vary depending on the nucleophile used, potentially forming new ether or ester compounds.

Scientific Research Applications

Chemical Applications

Model Compound in Stereochemistry Studies

- The compound serves as a model for studying stereochemistry and reaction mechanisms because of its chiral centers. Researchers utilize it to understand how molecular structure influences reactivity and interactions with other compounds.

Synthetic Intermediates

- It is often used as an intermediate in the synthesis of biologically active molecules. The methoxy and isopropyl groups can be modified to create derivatives with specific biological activities.

Biological Applications

Potential Therapeutic Properties

- Derivatives of this compound may exhibit therapeutic properties, making them candidates for drug development. The presence of functional groups allows for modifications that can enhance biological activity.

Antioxidant Activity

- Research indicates that cyclohexane derivatives can possess significant antioxidant properties. Studies have shown that compounds with similar structural motifs demonstrate varying degrees of radical scavenging capabilities, which are quantified through assays like DPPH and ABTS tests.

Antimicrobial Activity

- The compound's structural features suggest potential antimicrobial properties. Derivatives have been documented to inhibit the growth of various pathogens, such as Escherichia coli and Staphylococcus aureus, indicating its potential role in developing new antimicrobial agents.

Industrial Applications

Flavoring Agents

- Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)- is utilized in the food industry as a flavoring agent or adjuvant. Its unique flavor profile makes it suitable for incorporation into various food products .

Fragrance Manufacturing

- The compound is also employed in the production of fragrances due to its pleasant aroma, which can enhance the sensory experience of consumer products.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and isopropyl groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related cyclohexane derivatives are analyzed for comparative insights:

Structural Analogs and Substitution Patterns

Physicochemical Properties

- Boiling Points: The chloro analog (C₁₀H₁₉Cl) exhibits a reduced-pressure boiling point of 374.5 K at 0.028 bar .

- Polarity :

- Stereochemical Impact :

- The (1S,2R,4R) configuration of the methoxy compound may confer distinct reactivity in chiral environments, as seen in menthol derivatives, where stereochemistry affects biological activity .

Biological Activity

Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- is a chiral compound that has garnered interest in various fields due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Synthesis and Preparation

Synthetic Routes:

The synthesis of this compound typically involves several steps starting from cyclohexane. Key processes include:

- Substitution Reactions: The introduction of methyl and isopropyl groups through alkylation reactions using reagents like methyl iodide and isopropyl bromide in the presence of sodium hydride as a strong base.

- Catalytic Processes: Industrial production may utilize catalysts such as palladium or platinum to enhance yield and purity under controlled temperatures and pressures.

Antioxidant Properties

Research indicates that cyclohexane derivatives can exhibit significant antioxidant activity. For instance, studies have shown that specific extracts containing similar structural motifs demonstrate varying degrees of radical scavenging capabilities. The antioxidant activity can be quantified using assays such as DPPH and ABTS tests, revealing IC50 values that reflect the compound's efficacy in neutralizing free radicals .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been documented to inhibit the growth of various pathogens. For example, derivatives with methoxy and isopropyl groups have shown effectiveness against bacteria and fungi in vitro. This activity is crucial for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within biological systems. The presence of methoxy and isopropyl groups may enhance its binding affinity to molecular targets, thereby influencing metabolic pathways. This interaction could lead to alterations in enzyme activity or receptor signaling pathways.

Comparative Analysis with Similar Compounds

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- | (1S,2R,4R) | Antioxidant, Antimicrobial |

| Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4S)- | (1S,2R,4S) | Potentially different biological properties |

| Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1R,2S,4R)- | (1R,2S,4R) | Distinct reactivity and interactions |

This table illustrates how variations in stereochemistry can influence the biological activity of cyclohexane derivatives. The (1S,2R,4R) configuration may provide unique properties that enhance its reactivity compared to other stereoisomers.

Study on Antioxidant Activity

A study conducted on various cyclohexane derivatives revealed that those with methoxy groups exhibited superior antioxidant properties compared to their counterparts lacking such functional groups. The results indicated a direct correlation between the presence of these groups and the compound's ability to scavenge free radicals effectively .

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial properties, extracts containing cyclohexane derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones compared to control samples. This suggests that modifications in the cyclohexane structure could lead to enhanced antimicrobial activity .

Q & A

Q. How can the stereochemistry of (1S,2R,4R)-2-methoxy-4-methyl-1-(1-methylethyl)cyclohexane be experimentally confirmed?

Answer: The stereochemistry of this compound can be resolved using single-crystal X-ray diffraction (SC-XRD). For example, SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography . Key steps include:

- Growing high-quality crystals via slow evaporation or vapor diffusion.

- Collecting diffraction data (e.g., using synchrotron radiation for high-resolution datasets).

- Refining the structure using SHELXL, which accounts for anisotropic displacement parameters and validates stereochemical assignments.

- Cross-verifying with NMR data (e.g., NOESY correlations to confirm spatial proximity of substituents).

Q. What analytical methods are suitable for quantifying trace impurities in synthetic batches of this compound?

Answer: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/Vis detection are optimal. For example:

- GC-MS Conditions : Use a polar capillary column (e.g., DB-WAX) with a temperature gradient (50°C to 250°C at 5°C/min). The electron ionization (EI) mass spectrum can identify impurities via fragmentation patterns .

- HPLC Conditions : A C18 column with isocratic elution (e.g., 70:30 acetonitrile/water) and monitoring at 210 nm (for methoxy and isopropyl chromophores).

Advanced Research Questions

Q. How can enantiomeric excess (ee) of the (1S,2R,4R)-isomer be determined in asymmetric synthesis?

Answer: Chiral stationary-phase GC or HPLC is recommended. For example:

- Chiral GC : Use a cyclodextrin-based column (e.g., Chirasil-Dex) to resolve enantiomers based on host-guest interactions .

- Chiral HPLC : Employ a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H) with hexane/isopropanol (95:5) mobile phase.

- NMR with Chiral Solvating Agents : Add europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split diastereomeric proton signals .

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Answer: Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level and simulate NMR chemical shifts (e.g., using Gaussian or ORCA). Compare with experimental -/-NMR data .

- Variable-Temperature NMR : Perform experiments at 25–60°C to detect dynamic processes (e.g., ring-flipping in cyclohexane derivatives) .

- Solvent Screening : Test in CDCl, DMSO-d, or toluene-d to assess solvent-induced shifts.

Notes

- For stereochemical naming, use IUPAC guidelines without abbreviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.